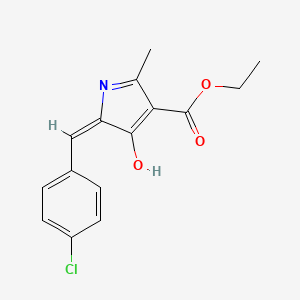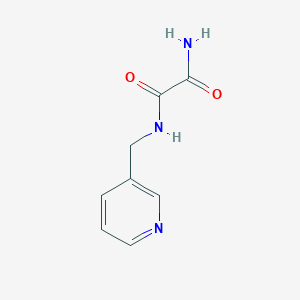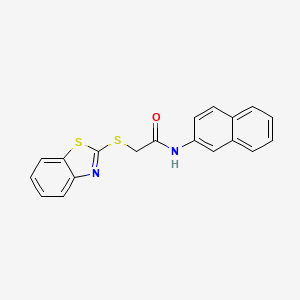![molecular formula C23H17N3O6 B11646248 (5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11646248.png)
(5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-5-{[5-(2-metil-4-nitrofenil)furan-2-il]metilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona es una molécula orgánica compleja caracterizada por su estructura única, que incluye un anillo de furano, un anillo de pirimidina y varios sustituyentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-{[5-(2-metil-4-nitrofenil)furan-2-il]metilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de furano: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Nitración: Introducción del grupo nitro en el anillo de furano utilizando agentes nitrantes como el ácido nítrico.
Formación del anillo de pirimidina: Esto implica la condensación de aldehídos o cetonas adecuados con urea o tiourea en condiciones ácidas o básicas.
Reacciones de acoplamiento: El paso final implica el acoplamiento de los anillos de furano y pirimidina a través de un puente metileno, a menudo utilizando reactivos como el formaldehído en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de condiciones de reacción de alto rendimiento y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-{[5-(2-metil-4-nitrofenil)furan-2-il]metilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede oxidar aún más para formar nitroso u otros compuestos de mayor estado de oxidación.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila, introduciendo nuevos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) con gas hidrógeno.
Sustitución: Agentes halogenantes, agentes sulfonantes o agentes alquilantes en condiciones apropiadas.
Productos principales
Oxidación: Formación de derivados de nitroso.
Reducción: Formación de derivados de amina.
Sustitución: Formación de varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
(5E)-5-{[5-(2-metil-4-nitrofenil)furan-2-il]metilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-{[5-(2-metil-4-nitrofenil)furan-2-il]metilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Los grupos nitro y pirimidina a menudo participan en estas interacciones, afectando las vías celulares y conduciendo a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
(5E)-5-{[5-(2-metilfenil)furan-2-il]metilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: Carece del grupo nitro, lo que puede afectar su reactividad y actividad biológica.
(5E)-5-{[5-(4-nitrofenil)furan-2-il]metilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: Carece del grupo metilo en el anillo de furano, lo que puede influir en sus propiedades químicas.
Unicidad
La presencia de ambos grupos nitro y metilo en (5E)-5-{[5-(2-metil-4-nitrofenil)furan-2-il]metilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona la hace única, ya que estos grupos pueden influir significativamente en su reactividad química y actividad biológica. La combinación de estos grupos funcionales en una sola molécula proporciona una plataforma única para estudiar varios procesos químicos y biológicos.
Propiedades
Fórmula molecular |
C23H17N3O6 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H17N3O6/c1-13-4-3-5-15(10-13)25-22(28)19(21(27)24-23(25)29)12-17-7-9-20(32-17)18-8-6-16(26(30)31)11-14(18)2/h3-12H,1-2H3,(H,24,27,29)/b19-12+ |
Clave InChI |
BAWHZXAVGAFSAV-XDHOZWIPSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)/C(=O)NC2=O |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11646165.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646187.png)
![(5E)-1-(4-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11646193.png)
![4-[(4Z)-4-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11646197.png)


![Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11646218.png)
![Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11646220.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B11646221.png)


![6-amino-1,3-dimethyl-5-[(9H-purin-6-ylsulfanyl)acetyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11646230.png)

![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11646245.png)
